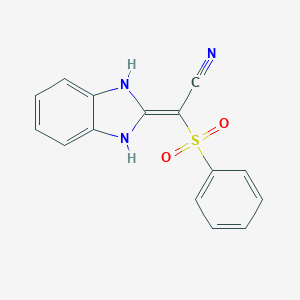

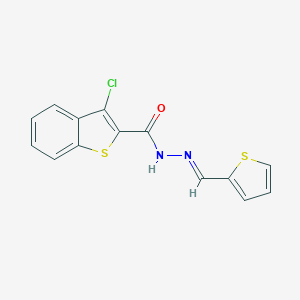

![molecular formula C14H11ClO B371131 1-[4-(2-Chlorophenyl)phenyl]ethanone CAS No. 3808-89-7](/img/structure/B371131.png)

1-[4-(2-Chlorophenyl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(2-Chlorophenyl)phenyl]ethanone” is also known as “Ethanone, 1-(2-chlorophenyl)-” or “2’-Chloroacetophenone”. It has the molecular formula C8H7ClO and a molecular weight of 154.594 .

Synthesis Analysis

The compound can be synthesized by a literature synthesis method . A solution of 1-(4-hydroxyphenyl)ethanone (50 mmol) and 1-bromo-2-chloroethane (55 mmol) in 20 mL acetone was prepared. NaOH (55 mmol) in 10 mL acetone and 0.5 g tetrabutylammonium bromide were added to this solution . After heating the reaction mixture for 40 hours under reflux, 100 ml water was added. The oil remaining after separation was concentrated under reduced pressure and the residue was recrystallized from ethanol to give the title compound in a yield of 93% .Molecular Structure Analysis

The molecular structure of “1-[4-(2-Chlorophenyl)phenyl]ethanone” has been analyzed using single-crystal X-ray diffraction . The crystal structure of the compound is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided .Chemical Reactions Analysis

The compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .Physical And Chemical Properties Analysis

The compound is a white or off-white crystal . It has a molecular weight of 154.594 .科学的研究の応用

Antimicrobial Activity

The derivatives of ethanone, such as chromene derivatives, exhibit a broad spectrum of biological activities. They are known for their antimicrobial properties, including antibacterial and antiviral activities, which make them valuable in the development of new drugs and treatments for various infections .

Pharmaceutical Synthesis

Ethanone compounds are used as synthetic intermediates in the pharmaceutical industry. They serve as precursors for creating a wide range of chemical families of pharmaceuticals, contributing to the development of new medications .

Anticonvulsant Activity

Ethanone derivatives have shown promise in anticonvulsant activity, providing protection against seizures. This application is particularly important in the treatment and management of epilepsy and other seizure-related disorders .

Petrochemicals

The title compound of ethanone is also utilized in the petrochemical industry. It serves as an intermediate in the synthesis of various petrochemicals, highlighting its versatility and importance in industrial applications .

Pesticides

In addition to pharmaceuticals and petrochemicals, ethanone derivatives are used in the production of pesticides. This application is crucial for agriculture, providing compounds that help protect crops from pests and diseases .

Antioxidant Properties

Ethanone compounds are known for their antioxidant properties. These properties are significant for preventing oxidative stress and may contribute to the development of health supplements or treatments that combat free radical damage .

将来の方向性

作用機序

Target of Action

It’s worth noting that this compound is an important intermediate used for the synthesis of the agrochemical difenoconazole , which is a triazole fungicide known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Mode of Action

Difenoconazole inhibits the enzyme 14α-demethylase, preventing the conversion of lanosterol to ergosterol, thereby disrupting the integrity of the fungal cell membrane and leading to cell death .

Biochemical Pathways

If we consider its role in the synthesis of difenoconazole, it can be inferred that it might indirectly affect the ergosterol biosynthesis pathway in fungi, leading to their death .

Result of Action

Given its role in the synthesis of difenoconazole, it can be inferred that it might contribute to the disruption of fungal cell membrane integrity, leading to cell death .

特性

IUPAC Name |

1-[4-(2-chlorophenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNNDZVEYLTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273189 |

Source

|

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3808-89-7 |

Source

|

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methylsulfanyl)-2-thioxoethyl]pyridinium](/img/structure/B371058.png)

![Naphtho[2,1-b]thien-1-ylmethanol](/img/structure/B371061.png)

![1-[3-Amino-5-(methylsulfanyl)-4-(phenylsulfonyl)-2-thienyl]ethanone](/img/structure/B371065.png)

![4-[(4-aminophenyl)diazenyl]-N,N,3-trimethylaniline](/img/structure/B371068.png)

![Ethyl 3-amino-4-(4-chlorophenyl)-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylate](/img/structure/B371070.png)

![Pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decan-6-ol](/img/structure/B371071.png)